N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride
Overview
Description
(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 and a molecular weight of 283.3 g/mol . This compound is known for its unique structure, which includes a quinolizidine ring system, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the quinolizidine ring. This can be achieved through a series of cyclization reactions. The final product is obtained by reacting the intermediate with propylamine under specific conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways related to mood and cognition. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the serotonin and dopamine systems.
Comparison with Similar Compounds
Similar compounds include other quinolizidine derivatives, such as:
- (Octahydro-1H-quinolizin-1-ylmethyl)(ethyl)amine
- (Octahydro-1H-quinolizin-1-ylmethyl)(methyl)amine These compounds share structural similarities but differ in their side chains, which can significantly impact their chemical properties and biological activities. (Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine dihydrochloride is unique due to its specific propyl side chain, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWGYXKUOUXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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